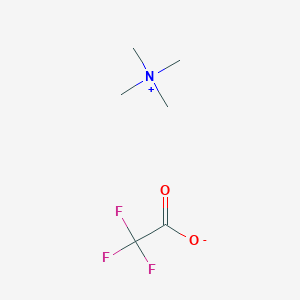

Tetramethylammonium trifluoroacetate

Description

Contextualization within the Landscape of Fluorinated Organic Salts

Fluorinated organic salts are a class of chemical compounds that have garnered considerable interest in various scientific and industrial fields. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, leading to enhanced thermal stability, chemical resistance, and unique electronic characteristics when compared to their non-fluorinated counterparts. nih.gov These properties make them valuable in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. mdpi.com

Fluorinated ionic liquids (FILs), a subset of fluorinated organic salts, are particularly noteworthy. researchgate.net These materials often exhibit properties such as high thermal stability, negligible vapor pressure, and in some cases, the ability to form distinct nanosegregated domains. researchgate.net The specific combination of a fluorinated anion with an organic cation allows for the fine-tuning of these properties for specific applications. researchgate.net

Significance of the Trifluoroacetate (B77799) Anion in Chemical Transformations and Medium Engineering

The trifluoroacetate (TFA) anion, CF₃COO⁻, is the conjugate base of the strong trifluoroacetic acid (pKa of 0.52). atamankimya.com The high electronegativity of the three fluorine atoms leads to a significant inductive effect, which stabilizes the negative charge on the carboxylate group, making it a weak nucleophile and a good leaving group in certain reactions. google.com

In the realm of chemical synthesis, trifluoroacetic acid is extensively used as a catalyst and reagent for a variety of transformations, including rearrangements, deprotections, and condensations. nih.goveurekaselect.com The trifluoroacetate anion itself can act as an ion-pairing agent in chromatography, particularly for the separation of peptides and proteins. atamankimya.com Furthermore, the trifluoroacetate anion is a key component in the design of ionic liquids, where its properties influence the viscosity, thermal stability, and solvent characteristics of the resulting salt. tsijournals.com The interaction of the trifluoroacetate anion with proteins and peptides has also been a subject of study, with Fourier-transform infrared (FTIR) spectroscopy being used to characterize these complexes. nih.gov

Unique Attributes of Tetramethylammonium (B1211777) Cation in Organic and Inorganic Systems

The tetramethylammonium (TMA) cation, [N(CH₃)₄]⁺, is the simplest quaternary ammonium (B1175870) cation. wikipedia.org It possesses a tetrahedral geometry with a central nitrogen atom bonded to four methyl groups. eurekaselect.com The positive charge is distributed among the methyl groups, and the cation has an estimated ionic radius of 0.322 nm. wikipedia.org

One of the distinguishing features of the TMA cation is its relatively high hydrophilicity compared to other quaternary ammonium cations with longer alkyl chains. wikipedia.org This property can lead to atypical behavior in applications such as phase-transfer catalysis. wikipedia.org Tetramethylammonium salts are utilized in a variety of chemical applications, including as electrolytes, phase-transfer catalysts, and reagents in organic synthesis. acs.org The thermal stability of tetramethylammonium salts is influenced by the nature of the counter-anion. For instance, tetramethylammonium hexafluorophosphate (B91526) exhibits high thermal stability, decomposing at temperatures above 380°C. researchgate.net In aqueous solutions, the TMA cation has been shown to play a role in stabilizing certain silicate (B1173343) cage-like structures. acs.org

Overview of Current Research Trajectories and Future Opportunities

Current research involving fluorinated organic salts, including those with trifluoroacetate anions and quaternary ammonium cations, is focused on several key areas. The development of novel fluorinated ionic liquids with tailored properties for specific applications, such as gas capture and separation, remains an active field of investigation. acs.org The unique properties of these materials, such as their high gas solubility and thermal stability, make them promising candidates for these applications. researchgate.net

In the pharmaceutical and agrochemical sectors, the incorporation of fluorine into molecules continues to be a major strategy for enhancing biological activity and stability. sigmaaldrich.com This trend is expected to drive further research into new fluorinated compounds and synthetic methodologies. Furthermore, the use of fluorinated quaternary ammonium salts as dissolution aids for polymers in environmentally benign solvents like supercritical carbon dioxide is an emerging area of interest. spectrabase.com

Future opportunities for compounds like Tetramethylammonium trifluoroacetate may lie in their potential use as specialized electrolytes, catalysts, or as components in advanced materials where a combination of thermal stability, hydrophilicity, and the presence of a trifluoroacetate anion is desirable. However, more extensive research into the specific properties and reactivity of this compound is needed to fully realize its potential.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound is to fundamentally characterize its chemical and physical properties. This includes detailed spectroscopic analysis (NMR, IR), thermal analysis (DSC, TGA), and determination of its crystal structure. A thorough understanding of these properties is essential for predicting its behavior in various chemical systems and for identifying potential applications.

Furthermore, research would likely focus on exploring its potential applications. This could involve testing its efficacy as a phase-transfer catalyst, its suitability as an electrolyte in electrochemical devices, or its role as a medium or additive in specific organic reactions. The academic inquiry aims to build a comprehensive profile of this compound, which is currently not extensively documented in the scientific literature, thereby expanding the knowledge base of fluorinated organic salts.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂F₃NO₂ |

| Molecular Weight | 187.16 g/mol |

| IUPAC Name | tetramethylazanium;2,2,2-trifluoroacetate |

| Covalently-Bonded Units | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Topological Polar Surface Area | 40.1 Ų |

Data sourced from Alfa Chemistry. alfa-chemistry.com

Properties

Molecular Formula |

C6H12F3NO2 |

|---|---|

Molecular Weight |

187.16 g/mol |

IUPAC Name |

tetramethylazanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C4H12N.C2HF3O2/c1-5(2,3)4;3-2(4,5)1(6)7/h1-4H3;(H,6,7)/q+1;/p-1 |

InChI Key |

LROATHSBUUYETB-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)C.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Tetramethylammonium Trifluoroacetate

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to obtaining tetramethylammonium (B1211777) trifluoroacetate (B77799). These routes involve the direct combination of precursors containing the tetramethylammonium cation and the trifluoroacetate anion.

Neutralization of Tetramethylammonium Hydroxide (B78521) with Trifluoroacetic Acid

The most fundamental approach to synthesizing tetramethylammonium trifluoroacetate is through a classic acid-base neutralization reaction. This method involves treating tetramethylammonium hydroxide with trifluoroacetic acid. The reaction is a direct proton transfer from the strong trifluoroacetic acid to the hydroxide base, forming water and the desired salt. researchgate.netsemanticscholar.org

The general equation for this reaction is: (CH₃)₄N⁺OH⁻ + CF₃COOH → (CH₃)₄N⁺CF₃COO⁻ + H₂O

A representative laboratory procedure, analogous to the synthesis of tetramethylammonium acetate (B1210297), would involve dissolving equimolar amounts of tetramethylammonium hydroxide and trifluoroacetic acid in a suitable solvent, such as methanol. chemicalbook.com The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 40°C) for several hours to ensure completion. chemicalbook.com The resulting salt is then isolated by removing the solvent under reduced pressure, followed by washing with a non-polar solvent like ether to remove any residual non-ionic impurities, and finally drying under a high vacuum to yield the solid product. chemicalbook.com

| Reactant 1 | Reactant 2 | Solvent | Typical Temperature | Typical Duration |

|---|---|---|---|---|

| Tetramethylammonium Hydroxide | Trifluoroacetic Acid | Methanol | 40°C | 4 hours |

Anion Metathesis Reactions Utilizing Silver Trifluoroacetate

Anion metathesis, or ion exchange, offers another robust route to this compound, particularly when starting from a more common tetramethylammonium salt, such as a halide (e.g., tetramethylammonium chloride or bromide). This method relies on the reaction with a trifluoroacetate salt that will form an insoluble precipitate with the original anion, thereby driving the reaction to completion. Silver trifluoroacetate (AgCF₃COO) is an ideal reagent for this purpose. chemrxiv.org

When an aqueous or alcoholic solution of tetramethylammonium chloride is mixed with a solution of silver trifluoroacetate, the highly insoluble silver chloride (AgCl) precipitates out, leaving the desired this compound in the solution. mdpi.com

The reaction is as follows: (CH₃)₄N⁺Cl⁻ (aq) + Ag⁺CF₃COO⁻ (aq) → (CH₃)₄N⁺CF₃COO⁻ (aq) + AgCl (s)

The precipitated silver chloride can be easily removed by filtration. The filtrate then contains the target compound, which can be isolated by evaporating the solvent. This method is advantageous as it avoids the presence of water as a byproduct and often results in a high-purity product. The synthesis of related complexes, such as bis(tetramethylammonium) tetrachlorocobaltate ([Me₄N]₂CoTFA₄), utilizes a similar metathesis strategy involving silver trifluoroacetate. mdpi.com

Alternative Synthetic Pathways for Trifluoroacetate Salts

Beyond the primary methods, other pathways exist for forming trifluoroacetate salts, which could be adapted for the synthesis of the tetramethylammonium variant. One such method involves the reaction of trifluoroacetic acid with a carbonate or bicarbonate salt. For instance, alkali metal trifluoroacetates are prepared by neutralizing trifluoroacetic acid with the corresponding alkali metal carbonate. google.com This suggests that tetramethylammonium carbonate could serve as a viable precursor.

Another alternative to using silver salts for metathesis is the application of ion-exchange resins. toxicdocs.org A column packed with a strong anion exchange resin can be charged with trifluoroacetate ions. Passing a solution of a tetramethylammonium salt (e.g., chloride) through the column would result in the exchange of the chloride ions for trifluoroacetate ions, yielding an aqueous solution of the desired product. researchgate.net This method avoids the cost and need for recovery associated with silver-based reagents. rsc.org

Synthesis of Analogous Quaternary Ammonium (B1175870) Trifluoroacetate Derivatives

The synthetic principles applied to this compound are broadly applicable to a range of analogous quaternary ammonium trifluoroacetates. Compounds such as tetraethylammonium trifluoroacetate and tetrabutylammonium trifluoroacetate are synthesized using similar methodologies.

The general synthesis for these compounds often follows one of two primary routes:

Neutralization : Reacting the corresponding tetraalkylammonium hydroxide (e.g., tetraethylammonium hydroxide) with trifluoroacetic acid.

Anion Metathesis : Reacting a tetraalkylammonium halide (e.g., tetrabutylammonium bromide) with a trifluoroacetate salt, such as silver trifluoroacetate.

The choice of method often depends on the availability and cost of the starting materials. The properties of the final salt, such as solubility and crystallinity, are influenced by the length of the alkyl chains on the quaternary ammonium cation.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Achieving high purity and yield in the synthesis of this compound requires careful control over reaction conditions. Several factors are critical for optimization. azom.com

Stoichiometry : Precise control of the molar ratios of the reactants is essential. In neutralization reactions, using a slight excess of trifluoroacetic acid followed by a pH adjustment with the base can ensure the complete conversion of the starting material. google.com

Solvent Choice : The solvent can significantly impact reaction rate and product isolation. For neutralization, alcohols like methanol are effective. chemicalbook.com In metathesis reactions, the choice of solvent must allow for the dissolution of the reactants while ensuring the insolubility of the byproduct (e.g., AgCl). Water and alcohols are common choices.

Temperature and Reaction Time : While neutralization is often exothermic and rapid, moderate heating can ensure the reaction goes to completion. chemicalbook.com Monitoring the reaction, for instance by pH measurement, can help determine the optimal reaction time.

Purification : The final purity of the salt is highly dependent on the purification method. After solvent removal, washing the solid product with a non-polar solvent can remove organic impurities. chemicalbook.com For crystalline salts, recrystallization from a suitable solvent system is a powerful technique for achieving high purity. The use of integrated systems like Agitated Nutsche Filter Dryers (ANFDs) can streamline the process of separation, washing, and drying, minimizing product loss and enhancing yield in larger-scale preparations. azom.com

| Parameter | Objective | Typical Strategy |

|---|---|---|

| Stoichiometry | Ensure complete reaction | Use of 1:1 molar ratio, or slight excess of one reactant with endpoint monitoring (e.g., pH) |

| Solvent | Facilitate reaction and isolation | Select a solvent that dissolves reactants but allows for easy product precipitation or isolation |

| Temperature | Control reaction rate and prevent decomposition | Moderate heating to ensure completion without degrading product |

| Purification | Remove impurities and byproducts | Washing with appropriate solvents, recrystallization, or use of ion-exchange chromatography |

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a small benchtop scale to a larger laboratory production involves several important considerations. labmanager.com A simple multiplication of reactant quantities is often insufficient, as physical and thermal properties change with scale.

Heat Management : Acid-base neutralization reactions are exothermic. While a small flask can dissipate heat quickly into the surrounding environment, a larger vessel has a smaller surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to an uncontrolled temperature increase, potentially causing solvent boiling or product degradation. Therefore, larger-scale reactions require external cooling and careful monitoring of the internal temperature. labmanager.com

Mixing : Efficient mixing is crucial to ensure homogeneity and complete reaction in a larger volume. The viscosity of the reaction mixture may change throughout the process, requiring more powerful overhead stirrers compared to a simple magnetic stir bar used in small-scale reactions. labmanager.com

Addition Rate : The rate at which reactants are added must be carefully controlled. A slow, controlled addition of the acid to the base (or vice versa) is necessary to manage the heat generated during the reaction.

Material Handling and Equipment : Glassware may be suitable for small-scale synthesis, but larger volumes may necessitate the use of more robust materials like stainless steel reactors, especially if the process involves elevated temperatures or pressures. google.com

Downstream Processing : Isolating the product from a large volume of solvent is more challenging. Filtration and drying processes must be scaled appropriately. Techniques that are simple on a small scale, such as evaporation to dryness, can become problematic on a larger scale, sometimes yielding viscous oils that are difficult to crystallize. google.com Alternative methods like azeotropic distillation to remove water or precipitation by adding a non-solvent may be required. google.com

Advanced Spectroscopic and Structural Characterization of Tetramethylammonium Trifluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of tetramethylammonium (B1211777) trifluoroacetate (B77799) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within both the tetramethylammonium cation and the trifluoroacetate anion.

Multi-nuclear NMR studies are essential for the complete characterization of tetramethylammonium trifluoroacetate.

The ¹H NMR spectrum provides information on the proton-containing part of the molecule, the tetramethylammonium cation ([N(CH₃)₄]⁺). The protons of the four equivalent methyl groups are expected to produce a single resonance. For similar tetramethylammonium salts like the chloride and iodide, this singlet appears around 3.1-3.2 ppm in D₂O. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum reveals the carbon framework of both the cation and the anion. The tetramethylammonium cation will show a resonance for the four equivalent methyl carbons. The trifluoroacetate anion (CF₃COO⁻) will exhibit two distinct carbon signals: one for the trifluoromethyl (CF₃) carbon and another for the carboxylate (COO⁻) carbon. The CF₃ carbon signal is typically a quartet due to coupling with the three fluorine atoms.

The ¹⁹F NMR spectrum is particularly informative for the trifluoroacetate anion. It shows a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this peak is sensitive to the surrounding chemical environment, including the solvent and the nature of the cation. dss.go.th For trifluoroacetic acid, the ¹⁹F chemical shift is reported to be around -76.55 ppm relative to CFCl₃. rsc.orgcolorado.edu The chemical shift for the trifluoroacetate anion in this compound is expected to be in a similar region, though variations can occur due to ionic interactions and solvent effects. researchgate.net

| Nucleus | Component | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Tetramethylammonium Cation (-CH₃) | ~3.1-3.2 | Singlet |

| ¹³C | Tetramethylammonium Cation (-CH₃) | Data not available in search results | Singlet |

| Trifluoroacetate Anion (CF₃) | Data not available in search results | Quartet | |

| Trifluoroacetate Anion (COO⁻) | Data not available in search results | Singlet | |

| ¹⁹F | Trifluoroacetate Anion (-CF₃) | ~ -76.55 | Singlet |

Electrophoretic NMR (eNMR) is a specialized technique used to study the movement of ions in solution under the influence of an electric field. This method can provide valuable insights into the degree of ionic association between the tetramethylammonium cation and the trifluoroacetate anion. By measuring the electrophoretic mobility of each ion, it is possible to determine the extent to which they exist as free, solvated ions versus ion pairs or larger aggregates. While specific eNMR studies on this compound were not found in the search results, the technique has been applied to other tetraalkylammonium salts to investigate their ionic association in various solvents. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups present and the intermolecular interactions within the compound.

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands for both the cation and the anion.

Tetramethylammonium Cation: The [N(CH₃)₄]⁺ cation exhibits characteristic vibrations, including C-H stretching and bending modes, as well as NC₄ skeletal vibrations. The C-H stretching vibrations are typically observed in the 2900-3100 cm⁻¹ region. researchgate.net

Trifluoroacetate Anion: The CF₃COO⁻ anion has several strong, characteristic IR absorption bands. The most prominent are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to the ionic environment. Additionally, strong C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. nih.govresearchgate.net The strong absorptions of the trifluoroacetate anion can sometimes interfere with the analysis of other molecules in a sample, such as peptides. nih.gov

| Vibrational Mode | Component | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretching | Tetramethylammonium Cation | 2900-3100 |

| Asymmetric COO⁻ Stretching | Trifluoroacetate Anion | ~1680 |

| Symmetric COO⁻ Stretching | Trifluoroacetate Anion | ~1450 |

| C-F Stretching | Trifluoroacetate Anion | 1100-1300 |

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

Tetramethylammonium Cation: The Raman spectrum of the [N(CH₃)₄]⁺ cation is characterized by strong bands corresponding to the symmetric NC₄ stretching and bending modes. researchgate.netresearchgate.net Changes in the frequencies and intensities of these bands can indicate cation-anion association. researchgate.net

Trifluoroacetate Anion: The Raman spectrum of the trifluoroacetate anion will show the symmetric stretching of the COO⁻ group and the C-C and C-F stretching vibrations. The vibrational spectra of trifluoroacetates have been studied to distinguish between free and covalently bonded trifluoroacetate groups. scilit.com

| Vibrational Mode | Component | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Symmetric NC₄ Stretching | Tetramethylammonium Cation | ~750 |

| Symmetric COO⁻ Stretching | Trifluoroacetate Anion | ~1450 |

| C-C Stretching | Trifluoroacetate Anion | ~850 |

X-ray Based Characterization Techniques

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and the packing of the ions in the crystal lattice. This data would reveal the exact geometry of both the tetramethylammonium cation and the trifluoroacetate anion, as well as the nature and extent of intermolecular interactions, such as hydrogen bonding between the cation and anion. While specific crystallographic data for this compound was not found, studies on similar tetramethylammonium salts, such as the fluorochromate(VI), have revealed details about cation-anion interactions, including C-H···F hydrogen bonds. researchgate.net Such interactions are also plausible in this compound and would influence its solid-state structure and properties.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to analyze the structure of crystalline and amorphous materials. currenta.de The method is predicated on the interaction between X-rays and the electrons of atoms, resulting in a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline substance. currenta.de For polycrystalline solids, the technique is often referred to as X-ray Powder Diffraction (XRPD). currenta.de

In the analysis of this compound, XRPD is essential for identifying its crystalline phase and assessing its purity. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), would be characteristic of its specific crystal lattice. This pattern can be used for qualitative identification by comparing it against databases of known compounds. currenta.de

Furthermore, XRD is a primary tool for studying polymorphism, the ability of a substance to exist in multiple crystal forms. currenta.de Different polymorphic forms of a compound can exhibit varying physical and chemical properties, including solubility and stability. currenta.de By employing a sample chamber with controlled temperature and humidity, XRD can be used to investigate potential phase transitions of this compound under different environmental conditions. currenta.de Studies on related compounds, such as tetramethylammonium tetrachlorometallates, have successfully used XRD to identify complex phase transition sequences as a function of temperature. ed.ac.ukresearchgate.net

| Diffraction Angle (2θ) | Relative Intensity (%) | Interpretation |

|---|---|---|

| 15.2° | 100 | Principal peak, characteristic of the primary crystalline phase. |

| 21.5° | 85 | Major diffraction peak indicating a well-defined crystal lattice. |

| 25.8° | 60 | Secondary peak used for phase confirmation. |

| 30.1° | 45 | Minor peak contributing to the unique "fingerprint" of the compound. |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1-10 nanometers of a material's surface. thermofisher.comcaltech.edu The technique works by irradiating a solid surface with X-rays and measuring the kinetic energy of the electrons that are emitted. thermofisher.com

For this compound, XPS analysis would provide quantitative elemental data for carbon (C), nitrogen (N), oxygen (O), and fluorine (F). A key strength of XPS is its ability to reveal the chemical environment of an element through small shifts in the binding energies of the core electrons, known as chemical shifts. thermofisher.com For instance, the carbon 1s spectrum would be expected to show multiple peaks corresponding to the different chemical environments of the carbon atoms: the methyl carbons (-CH₃) of the tetramethylammonium cation and the carbonyl (C=O) and trifluoromethyl (-CF₃) carbons of the trifluoroacetate anion. Similarly, the fluorine 1s spectrum would be characteristic of the C-F bonds in the trifluoroacetate group.

| Element | Orbital | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|---|

| C | 1s | ~285.0 | C-H/C-N in (CH₃)₄N⁺ |

| C | 1s | ~289.0 | O=C-O in CF₃COO⁻ |

| C | 1s | ~292.5 | C-F in CF₃COO⁻ |

| N | 1s | ~402.0 | Quaternary Ammonium (B1175870) N⁺ |

| O | 1s | ~532.0 | O=C-O in CF₃COO⁻ |

| F | 1s | ~688.5 | F-C in CF₃COO⁻ |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. currenta.de This technique requires a single, high-quality crystal, which is irradiated with an X-ray beam. The resulting diffraction pattern allows for the determination of the unit cell dimensions, space group, and the exact positions of each atom within the crystal lattice. mdpi.com

For this compound, a successful single-crystal X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and torsion angles for both the tetramethylammonium cation and the trifluoroacetate anion. It would also reveal the packing arrangement of these ions in the solid state, including intermolecular interactions such as hydrogen bonding. In related tetramethylammonium salts, studies have shown the existence of C-H···F or C-H···O hydrogen bonds between the cation and anion. researchgate.net This analysis would confirm the ionic nature of the compound and precisely map the electrostatic interactions that govern its crystal structure.

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry operations of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |

| Ion Conformation | The 3D shape of the cation and anion. | Tetrahedral geometry for (CH₃)₄N⁺; conformation of CF₃COO⁻. |

| Intermolecular Interactions | Distances and angles of non-covalent bonds. | Characterization of C-H···O/F hydrogen bonds and van der Waals contacts. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a compound like this compound, which is an ionic salt, Electrospray Ionization (ESI) is a suitable technique. In positive ion mode ESI-MS, the tetramethylammonium cation, [(CH₃)₄N]⁺, would be readily detected. In negative ion mode, the trifluoroacetate anion, [CF₃COO]⁻, would be observed. shimadzu-webapp.eu

The trifluoroacetate ion is known to be a strong ion-pairing agent, which can sometimes suppress the signal of the analyte in mass spectrometry. chromforum.org However, because the tetramethylammonium cation is permanently charged, its detection is generally straightforward. The analysis would confirm the mass of the individual ions, thereby verifying the composition of the salt. Tandem mass spectrometry (MS/MS) could be employed to study the fragmentation of any adducts or clusters that might form in the ESI source. For example, studies on related adducts show that collision-induced dissociation can lead to the formation of fragment ions containing a covalently bound anion. shimadzu-webapp.eu

| Ionization Mode | Expected Ion | Theoretical m/z | Interpretation |

|---|---|---|---|

| Positive | [(CH₃)₄N]⁺ | 74.12 | Tetramethylammonium Cation |

| Negative | [CF₃COO]⁻ | 112.98 | Trifluoroacetate Anion |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com It is used to determine a material's thermal stability and to study its decomposition behavior. wustl.edu

A TGA experiment on this compound would involve heating a small sample at a constant rate in an inert atmosphere (e.g., nitrogen). The resulting TGA curve would plot the percentage of weight remaining against temperature. The compound is expected to be stable up to a certain temperature, after which a sharp decrease in mass would occur, indicating thermal decomposition. The onset temperature of this weight loss is a key indicator of the compound's thermal stability. The derivative of the TGA curve (DTG curve) can help to identify the temperature at which the rate of decomposition is maximal. researchgate.net

| Temperature Range (°C) | Weight Loss (%) | Process |

|---|---|---|

| 25 - 200 | ~0% | Region of thermal stability. |

| 200 - 300 | ~100% | Single-step or multi-step thermal decomposition. |

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.comwustl.edu It is widely used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions. nih.govtainstruments.com

For this compound, a DSC analysis would reveal its melting point, characterized by an endothermic peak on the DSC thermogram. The temperature at the peak of this event corresponds to the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). nih.gov In addition to melting, DSC can detect other solid-state phase transitions that might occur upon heating or cooling. For example, studies on tetramethylammonium tetrachloroferrate(III) have used DSC to identify numerous phase transitions over a narrow temperature range. ed.ac.uk Such transitions would appear as smaller endothermic or exothermic peaks prior to the melting event.

| Thermal Event | Temperature (°C) | Enthalpy Change (ΔH) | Interpretation |

|---|---|---|---|

| Phase Transition | ~120 | Endothermic | Potential solid-solid crystal structure change. |

| Melting | ~185 | Endothermic | Transition from solid to liquid phase. |

| Crystallization | ~160 (on cooling) | Exothermic | Transition from liquid to solid phase. |

Mechanistic and Theoretical Investigations of Tetramethylammonium Trifluoroacetate

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and behavior of tetramethylammonium (B1211777) trifluoroacetate (B77799) at a molecular level. These methods offer insights into its electronic structure, intermolecular interactions, and reactivity that can be difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For tetramethylammonium trifluoroacetate, DFT calculations can elucidate the nature of the ionic bond between the tetramethylammonium cation ([N(CH₃)₄]⁺) and the trifluoroacetate anion (CF₃COO⁻).

DFT studies on similar systems, such as those involving tetramethylammonium and other carboxylate anions, reveal the distribution of electron density and the electrostatic potential. In this compound, the positive charge is localized on the central nitrogen atom of the cation, with some delocalization to the surrounding methyl groups. Conversely, the negative charge on the trifluoroacetate anion is primarily distributed across the two oxygen atoms of the carboxylate group. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group influences the charge distribution on the anion, enhancing its electronegativity compared to a non-fluorinated acetate (B1210297) anion.

DFT calculations can also be used to determine optimized geometries, vibrational frequencies, and bond energies within the ionic pair. These calculations help in understanding the stability of the compound and the strength of the interaction between the cation and the anion. Studies on related ammonium (B1175870) trifluoroacetate complexes have shown that the interaction energies are significantly influenced by the nature of the cation and the formation of hydrogen bonds where applicable. While the tetramethylammonium cation cannot form hydrogen bonds, the electrostatic and van der Waals interactions are the primary forces governing the ion pair formation.

Table 1: Calculated Properties of this compound from DFT

| Property | Description | Predicted Value/Characteristic |

| Optimized Geometry | The lowest energy arrangement of atoms. | Shows a distinct ionic pair with the trifluoroacetate anion positioned near the tetramethylammonium cation. |

| Mulliken Charge Distribution | The partial charges on each atom. | Positive charge centered on the nitrogen atom; negative charge delocalized over the COO group of the anion. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A large gap is expected, indicative of the stability of the ionic compound. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure. |

Note: The values in this table are illustrative and would be quantified by specific DFT calculations.

Molecular Dynamics (MD) Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations are invaluable for understanding its behavior in solution, particularly its solvation and the nature of intermolecular interactions. nih.gov

Simulations of the tetramethylammonium cation in aqueous solution have shown that it has a structuring effect on the surrounding water molecules. The hydrophobic methyl groups tend to repel water, leading to a clathrate-like cage of water molecules around the cation. The trifluoroacetate anion, with its charged carboxylate group, will be strongly solvated by water molecules through hydrogen bonding.

MD simulations can also model the interplay between ion-ion and ion-solvent interactions. nih.gov In solution, the tetramethylammonium and trifluoroacetate ions can exist as solvent-separated ion pairs or as contact ion pairs. The balance between these states is influenced by the solvent polarity and the concentration of the salt. A study on tetramethylammonium acetate in water, a close analog, revealed specific ion pairing signatures which were interpreted in detail using MD simulations. nih.gov It is expected that the trifluoroacetate anion would exhibit similar, if not more pronounced, ion-pairing behavior due to the influence of the fluorinated group.

Table 2: Insights from MD Simulations of this compound in Water

| Aspect of Simulation | Key Findings |

| Radial Distribution Functions (RDFs) | Provides information on the average distance between different species. For instance, the N-O RDF would show the probability of finding a trifluoroacetate oxygen atom at a certain distance from the tetramethylammonium nitrogen atom, revealing the structure of ion pairs. |

| Coordination Numbers | The number of solvent molecules in the first solvation shell of each ion. This quantifies the extent of solvation. |

| Diffusion Coefficients | Measures the mobility of the ions in solution. This is influenced by the size of the solvated ions and the viscosity of the solution. |

| Potential of Mean Force (PMF) | Calculates the free energy profile for bringing the cation and anion together, providing insight into the thermodynamics of ion pairing. |

Quantum Chemical Studies of Reaction Pathways and Energetics

Quantum chemical methods, including DFT, are essential for investigating the reaction pathways and energetics involving this compound. These studies can predict the transition states and activation energies for chemical reactions where this compound acts as a reagent, catalyst, or is otherwise involved.

For instance, in a catalytic cycle, quantum chemical calculations can map out the energy profile of the entire reaction, identifying the rate-determining step and the structure of intermediates. While specific studies on this compound are limited, research on related compounds provides a framework for understanding its potential reactivity. The trifluoroacetate anion can act as a nucleophile or a leaving group, and the tetramethylammonium cation can act as a phase-transfer agent. Quantum chemical studies can quantify the energetics of these roles in specific chemical transformations.

Understanding Ion-Pairing and Aggregation Phenomena in Solution

The behavior of this compound in solution is strongly influenced by ion-pairing and aggregation. The trifluoroacetate anion is a well-known ion-pairing agent used in reversed-phase liquid chromatography to improve the retention and resolution of basic analytes. nih.gov It forms ion pairs with positively charged species, effectively neutralizing their charge and increasing their hydrophobicity.

In a solution of this compound, the [N(CH₃)₄]⁺ and CF₃COO⁻ ions will associate to form ion pairs. The extent of this association depends on several factors:

Solvent Polarity: In polar solvents like water, the ions are well-solvated, and the equilibrium favors dissociated ions. In less polar solvents, ion-pairing is more significant.

Concentration: At higher concentrations, the probability of ion-ion encounters increases, leading to a greater degree of ion-pairing and potentially the formation of larger aggregates.

Temperature: Temperature can affect the dielectric constant of the solvent and the kinetic energy of the ions, thereby influencing the equilibrium between free ions and ion pairs.

Experimental techniques such as conductivity measurements, vapor pressure osmometry, and spectroscopic methods (NMR, IR) can be used to study ion-pairing. These experimental findings can be complemented by MD simulations to provide a detailed molecular picture of the ion-pairing and aggregation phenomena. nih.gov A study on tetramethylammonium acetate solutions combined neutron scattering with MD simulations to provide a detailed interpretation of the ion pairing structures. nih.gov

Elucidation of Reaction Mechanisms in Catalytic Cycles

While this compound itself is not a common catalyst, its constituent ions can play significant roles in catalytic processes. The tetramethylammonium cation can function as a phase-transfer catalyst, facilitating the transfer of an anionic reagent (like trifluoroacetate or another anion) from an aqueous phase to an organic phase where the reaction occurs.

A notable example of the involvement of the tetramethylammonium cation in a related catalytic system is the homogeneous bis(tetramethylammonium) tetrachlorocobaltate ([Me₄N]₂CoCl₄)-catalyzed oxidation of methane (B114726) to methyl trifluoroacetate in a trifluoroacetic acid medium. researchgate.net In this system, the ionic nature of the catalyst, conferred by the tetramethylammonium cations, enhances the solubility of the cobalt species in the reaction medium. researchgate.net This leads to the rapid formation of the active catalyst form. researchgate.net The study suggests that the dissociated chloride anions also play a role in suppressing the oxidation of the solvent. researchgate.net

This example illustrates how the tetramethylammonium cation can be a crucial component in the design of a soluble and highly active homogeneous catalyst. Mechanistic studies of such systems would involve identifying the active catalytic species and understanding the elementary steps of the catalytic cycle, including substrate activation, product formation, and catalyst regeneration.

Thermodynamic and Kinetic Aspects of its Role in Chemical Processes

The thermodynamic and kinetic properties of this compound are fundamental to understanding its behavior in chemical reactions.

Thermodynamic Aspects:

Gibbs Free Energy of Formation: This value determines the stability of the compound relative to its constituent elements.

Enthalpy and Entropy of Solution: These parameters describe the heat changes and the change in disorder when the salt dissolves in a solvent. The dissolution process will be governed by the balance between the lattice energy of the solid and the solvation energies of the individual ions.

Equilibrium Constants: For reactions involving this compound, such as acid-base or ion-exchange reactions, the equilibrium constants provide a measure of the extent to which the reaction proceeds.

Kinetic Aspects:

Reaction Rates: The rate at which reactions involving this compound proceed is determined by the activation energy of the rate-determining step. The nature of the solvent and the presence of catalysts can significantly influence these rates.

Ionic Mobility: In solution, the mobility of the tetramethylammonium and trifluoroacetate ions affects their transport properties and their availability to participate in reactions. This is particularly relevant in electrochemical applications.

While comprehensive thermodynamic and kinetic data specifically for this compound may not be widely available, these properties can be estimated using computational methods or inferred from experimental data on similar compounds. For example, the kinetics of conformational changes in host-guest complexes involving ammonium guests have been studied, providing insights into the kinetic contributions in molecular recognition processes.

Applications of Tetramethylammonium Trifluoroacetate in Advanced Chemical Systems

Catalysis and Organocatalysis

Tetramethylammonium (B1211777) trifluoroacetate (B77799) can function as a catalyst component or a co-catalyst in several ways. It can act as a phase-transfer catalyst, facilitating the transport of reactants between different phases (e.g., organic and aqueous) to enhance reaction rates. Additionally, its ionic nature allows it to stabilize charged intermediates or transition states, thereby lowering the activation energy of a reaction. In some instances, it is used as a precursor or in conjunction with a metal complex to form the active catalytic species. For example, in the context of methane (B114726) oxidation, related tetramethylammonium salts have been used to create highly active catalyst systems. mdpi.comresearchgate.net

The tetramethylammonium (TMA) cation, the simplest quaternary ammonium (B1175870) cation, is not merely a spectator ion in catalytic processes. wikipedia.org Its size, charge distribution, and hydrophilicity can significantly influence the catalytic environment. wikipedia.orgnih.gov In electrochemical systems, for instance, tetraalkylammonium cations are known to modify the structure of the electrochemical double layer at the electrode-electrolyte interface, which can alter reaction pathways and product selectivity. nih.govacs.org The relatively high hydrophilicity of the TMA cation can also affect its behavior in phase-transfer catalysis. wikipedia.org The interaction of the TMA cation with anionic species in solution can influence the availability and reactivity of the catalytically active anion. acs.org While specific studies focusing solely on the TMA cation from tetramethylammonium trifluoroacetate in a broad range of catalytic reactions are limited, the principles derived from studies of other TMA salts are applicable. The cation's ability to stabilize anionic intermediates and its influence on the local reaction environment are key factors affecting catalytic performance. nih.govresearchgate.net

The trifluoroacetate (TFA) anion plays a critical and multifaceted role in determining the selectivity and activity of catalytic reactions. whiterose.ac.uk Its strong electron-withdrawing nature, due to the three fluorine atoms, influences the electronic properties of the catalytic system. The TFA anion can act as an ion-pairing agent, interacting with positively charged species in the reaction mixture. This interaction can modify the reactivity and selectivity of the catalyst. For example, in peptide separations, the hydrophobicity of the TFA anion helps in neutralizing positively charged residues, thereby influencing their interaction with the stationary phase. nih.govresearchgate.net

In catalytic reactions, the coordinating ability of the trifluoroacetate anion can affect the metal center in a transition metal catalyst, thereby influencing its catalytic activity. whiterose.ac.uk The choice of the counterion, such as trifluoroacetate, has been shown to be a determining factor in the efficiency of certain gold(I)-catalyzed reactions, with TFA sometimes leading to different reaction pathways compared to other anions. whiterose.ac.uk The hydrogen-accepting ability of the anion is another factor that can dictate the energy of transition states and, consequently, the reaction rate. whiterose.ac.uk The trifluoroacetate anion's presence can also be crucial in the preparation of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.

The application of this compound and its constituent ions is evident in several specific and important catalytic transformations, ranging from the functionalization of alkanes to the synthesis of complex organic molecules.

The direct and selective functionalization of C-H bonds, particularly in alkanes like methane, is a significant challenge in chemistry. nih.govnih.gov Research has shown that catalyst systems involving tetramethylammonium salts can be highly effective for methane oxidation. For instance, a homogeneous catalyst system using bis(tetramethylammonium) tetrachlorocobaltate in trifluoroacetic acid has demonstrated high activity for the oxidation of methane to methyl trifluoroacetate. mdpi.comresearchgate.net In this system, the ionic form of the catalyst, facilitated by the tetramethylammonium cation, enhances its solubility and the rapid formation of the active catalytic species. mdpi.com The trifluoroacetate medium itself plays a role in the formation of the ester product. researchgate.net This type of reaction represents a significant step towards the utilization of natural gas as a chemical feedstock under milder conditions. mdpi.comresearchgate.net

| Catalyst System | Product | Turnover Rate (mol_ester mol_metal⁻¹ h⁻¹) | Reaction Temperature (°C) | Reference |

|---|---|---|---|---|

| [Me₄N]₂CoCl₄ in HTFA | Methyl Trifluoroacetate | 8.26 | 180 | mdpi.com |

| CoCl₂ in HTFA | Methyl Trifluoroacetate | 0.06 - 0.6 | 180 | mdpi.com |

In the realm of organic synthesis, the components of this compound find application in various transformations. The trifluoroacetate anion, for example, has been shown to promote palladium-catalyzed mono-arylation of the β-methyl group of alanine, enabling the synthesis of β-arylated α-amino acids. researchgate.net Furthermore, trifluoroacetic acid, the conjugate acid of the trifluoroacetate anion, is utilized in catalyst-free trifluoroethylation reactions of amines. nih.gov This highlights the role of the trifluoroacetate moiety in introducing fluorinated groups into organic molecules, a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. nih.gov While direct use of this compound as the primary catalyst in these specific examples is not always cited, the principles governing the role of the trifluoroacetate anion are directly relevant. The tetramethylammonium cation can also play a role in such reactions by influencing the solubility and reactivity of the active species.

| Reaction Type | Role of Trifluoroacetate | Key Feature | Reference |

|---|---|---|---|

| Palladium-Catalyzed β-Arylation of Alanine | Promoting agent | Synthesis of β-aryl-α-amino acids | researchgate.net |

| Catalyst-free Trifluoroethylation of Amines | Fluorine source (from Trifluoroacetic Acid) | Access to functionalized tertiary β-fluoroalkylamines | nih.gov |

Specific Catalytic Transformations

Oxazoline (B21484) Formation

There is no specific information available in the reviewed literature detailing the use of this compound in oxazoline formation. Research into the synthesis of 2-oxazolines, which are important heterocyclic compounds, often involves the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.com

In studies optimizing this cyclization, various acid promoters have been examined. One investigation found that trifluoroacetic acid (TFA), the parent acid of the trifluoroacetate anion, afforded the desired oxazoline product in only low yields. mdpi.com In contrast, a much stronger acid, triflic acid (TfOH), was highly effective in promoting the reaction. mdpi.com This suggests that the trifluoroacetate anion, being a weak conjugate base of a moderately strong acid, is not a potent promoter for this specific synthetic route to oxazolines. The literature primarily focuses on the synthesis of molecules containing both trifluoroethoxy and oxazoline moieties, rather than using trifluoroacetate-based compounds as catalysts or reagents in the formation of the oxazoline ring itself. mdpi.comresearchgate.netst-andrews.ac.ukst-andrews.ac.uk

Role in Ionic Liquid Formulations

This compound as a Component in Ionic Liquid Systems

This compound is composed of a quaternary ammonium cation ([N(CH₃)₄]⁺) and a trifluoroacetate anion ([CF₃COO]⁻), a combination that classifies it as an ionic liquid (IL). Ionic liquids are salts with melting points below 100 °C, valued for their low vapor pressure, high thermal stability, and tunable properties. nih.gov

The synthesis of such ILs can typically be achieved through several routes, including direct acid-base neutralization of tetramethylammonium hydroxide (B78521) with trifluoroacetic acid or via a metathesis reaction (anion exchange) from a salt like tetramethylammonium bromide with a trifluoroacetate salt. nih.gov The physicochemical properties of ILs are determined by the specific combination of the cation and anion. The trifluoroacetate anion is known to form ILs that are hydrolytically stable. rsc.org The properties of a series of 1-alkyl-3-methylimidazolium trifluoroacetate ILs, for example, have been systematically studied, providing data on how density, surface tension, and refractive index change with temperature and cation alkyl chain length. rsc.org

Studies on Ionic Association and Charge Distribution in Ionic Liquids

The interactions between the cation and anion dictate the macroscopic properties of an ionic liquid. For the tetramethylammonium cation, the positive charge is not localized solely on the central nitrogen atom. nih.gov Density Functional Theory (DFT) and X-ray crystallography studies show that the charge is polarized through the sigma bonds, resulting in four tetrahedral faces, each presenting a significant positive charge to an approaching anion. nih.gov

Applications in Gas Capture and Separation Technologies (e.g., CO2 absorption)

Ionic liquids are widely investigated as solvents for gas capture, particularly for carbon dioxide (CO₂), due to their negligible vapor pressure and high CO₂ solubility. The choice of both anion and cation significantly influences the absorption capacity. semanticscholar.orgmdpi.com

While specific data for this compound is not available, studies on closely related ILs demonstrate the potential of its constituent ions. The trifluoroacetate anion has been a component in ILs designed for CO₂ capture. For instance, ILs synthesized from trifluoroacetic acid (TFA) and various amines have been tested, showing that when blended with MDEA in an aqueous solution, the absorption capacity can reach as high as 0.93 mol CO₂ per mole of absorbent. researchgate.net

Similarly, tetramethylammonium-based ILs functionalized with amino acid anions, such as tetramethylammonium glycinate (B8599266) ([N₁₁₁₁][Gly]), have been studied for CO₂ capture, highlighting the role of the cation as a stable scaffold for task-specific anions. semanticscholar.orgresearchgate.net The general trend is that the CO₂ absorption capacity in ammonium-based ILs is influenced by both the cation and the anion structure. mdpi.com

| Ionic Liquid System | Temperature (K) | Pressure | CO₂ Absorption Capacity (mol CO₂ / mol absorbent) | Reference |

| [MDEA][TFA] with MDEA (1:4 ratio) | - | - | 0.93 | researchgate.net |

| [3-AP][TFA] with MDEA (1:6 ratio) | - | - | 0.91 | researchgate.net |

| [N₁₁₁₁][Gly] | 313.2 | 1.0 bar | ~0.15-0.18 g/g IL | researchgate.net |

| [BEHA][BA] | 298.15 | 20 bar | ~0.48 (mole fraction) | mdpi.com |

Table 1: CO₂ absorption capacities in various trifluoroacetate (TFA) and tetramethylammonium ([N₁₁₁₁]) based ionic liquid systems.

Utilization as Green Solvents or Reaction Media

This compound is considered within the broader class of ionic liquids (ILs), which are often touted as "green solvents" due to their negligible vapor pressure, thermal stability, and tunable properties. The potential of ionic liquids to replace volatile organic compounds (VOCs) in chemical processes is a central theme in green chemistry. While specific, extensive research detailing this compound as a standalone green solvent is not widely prominent, its constituent ions play roles in environmentally benign chemical applications.

For instance, the tetramethylammonium cation is part of catalyst systems used in green chemistry. Metal-free tetramethylammonium methyl carbonate has been shown to be an effective, reusable catalyst for the transesterification of various esters and alcohols. Similarly, tetramethylammonium chloride is an effective phase transfer catalyst for certain reactions, highlighting the utility of the cation in facilitating chemical processes under controlled conditions.

The trifluoroacetate anion originates from trifluoroacetic acid (TFA), a reagent used extensively in organic synthesis. While TFA itself is a strong acid, its derivatives, when incorporated into ionic liquids, contribute to the unique solvent properties of the resulting salt. The combination of the small, symmetric tetramethylammonium cation with the trifluoroacetate anion results in a salt with potential applications where specific solubility and reaction environments are required, aligning with the goals of green chemistry to design safer and more efficient chemical processes.

Chiral Ionic Liquid Development and Application in Enantioselective Separations

The development of chiral ionic liquids (CILs) is a significant area of research for enantioselective separations, a critical process in the pharmaceutical and fine chemical industries. While this compound itself is not chiral, the tetramethylammonium cation serves as a common structural component in the design of functional CILs.

Researchers have successfully synthesized CILs by pairing the tetramethylammonium cation with a chiral anion derived from natural sources. A notable example is tetramethylammonium-lactobionate (TMA-LA), which has been developed and utilized as a novel chiral selector in capillary electrophoresis (CE). In these systems, the CIL acts as a dual selector, significantly improving the separation of racemic drugs like propranolol, citalopram, and others. The mechanism involves the formation of a complex between the CIL and another selector, leading to enhanced discriminatory ability against the enantiomers.

Molecular modeling studies have been employed to understand the chiral recognition mechanism, supporting the experimental findings and demonstrating the effectiveness of the tetramethylammonium-based CIL in creating a chiral environment for separation. The versatility of the tetramethylammonium cation allows it to be paired with various chiral anions, enabling the "tuning" of CILs for specific enantioselective separation tasks.

Table 1: Examples of Racemic Drugs Separated Using a Tetramethylammonium-Lactobionate (TMA-LA) Based Dual Selector System in Capillary Electrophoresis

| Racemic Drug | Application |

| Propranolol | Beta-blocker |

| Nefopam | Analgesic |

| Citalopram | Antidepressant |

| Chlorphenamine | Antihistamine |

| Metoprolol | Beta-blocker |

| Bisoprolol | Beta-blocker |

| Esmolol | Beta-blocker |

Data sourced from studies on TMA-LA dual selector systems.

Materials Science and Engineering

Precursor in the Synthesis of Advanced Materials (e.g., Superconducting Films)

In the synthesis of advanced materials, particularly high-temperature superconducting thin films, metal trifluoroacetates are established as effective precursors. The metal-organic decomposition (MOD) method using trifluoroacetate (TFA) salts is a non-vacuum, cost-effective technique for producing high-quality superconducting films like Yttrium Barium Copper Oxide (YBCO).

The process typically involves the following steps:

Precursor Solution: A solution containing metal trifluoroacetates (e.g., of Y, Ba, and Cu) is prepared.

Deposition: The solution is spun-on to a substrate, such as yttria-stabilized zirconia.

Decomposition: The film is heated to decompose the trifluoroacetates into a mixture of metal fluorides.

Conversion and Annealing: The fluoride (B91410) intermediates are then converted to the desired oxide superconducting phase by reacting with water vapor at high temperatures, followed by annealing in oxygen.

While the trifluoroacetate anion is crucial to this process, the literature predominantly focuses on metal salts (Y, Ba, Cu) as the cationic components. The use of this compound as a direct precursor in this specific application is not documented. The role of the trifluoroacetate is to provide a fluorine-containing intermediate that facilitates the formation of high-quality, epitaxially grown superconducting films with sharp transition temperatures.

Interface Modification Agent in Photovoltaic Devices (e.g., Perovskite Solar Cells)

Interface modification is a critical strategy for enhancing the efficiency and stability of perovskite solar cells (PSCs). Quaternary ammonium salts are widely used as interface modifiers to passivate defects, improve energy level alignment, and enhance the moisture stability of the perovskite layer.

While studies specifically using this compound are not prominent, closely related tetramethylammonium salts have demonstrated significant success in this area. For example, tetramethylammonium hexafluorophosphate (B91526) (TMAPF₆) has been used to modify the SnO₂/perovskite interface. The tetramethylammonium (TMA⁺) cations fill vacancies at the perovskite surface, effectively passivating defects and suppressing non-radiative recombination. This modification leads to a better energy level alignment between the electron transport layer and the perovskite, facilitating more efficient electron extraction.

Similarly, other ammonium salts like cetyl trimethyl ammonium bromide (CTAB) have been shown to passivate defects and improve the humidity stability of PSCs, leading to significant increases in power conversion efficiency (PCE). The general mechanism involves the anchoring of the ammonium group to the perovskite surface, reducing defects without forming undesirable secondary phases.

Table 2: Performance Enhancement of Perovskite Solar Cells Using Tetramethylammonium Analogs for Interface Modification

| Interface Modifier | Device Structure | Key Improvement | Resulting PCE |

| Tetramethylammonium Hexafluorophosphate (TMAPF₆) | SnO₂/MAPbI₃ | Defect passivation, improved energy level alignment | Increased from 18.62% to 20.92% |

| Cetyl Trimethyl Ammonium Bromide (CTAB) | Planar MAPbI₃ | Defect passivation, improved moisture stability | Optimum PCE of 18.95% |

PCE = Power Conversion Efficiency. Data sourced from studies on TMAPF₆ and CTAB as interface modifiers.

Electrolyte Component in Electrochemical Devices

Electrochemical Double-Layer Capacitors (EDLCs)

Tetramethylammonium (TMA⁺) salts are highly relevant as electrolyte components in electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. The performance of an EDLC is heavily dependent on the properties of the electrolyte, including ionic conductivity, electrochemical stability window, and the size of the ions.

The TMA⁺ cation is the smallest quaternary ammonium ion, a feature that is highly advantageous for EDLC applications. A smaller ion size can lead to a higher packing density of ions on the surface of the porous carbon electrodes, which in turn can increase the capacitance of the device.

However, simple TMA⁺ salts like tetramethylammonium tetrafluoroborate (B81430) (TMA BF₄) often suffer from low solubility in common organic solvents like propylene (B89431) carbonate (PC) and acetonitrile (B52724) (AN). To overcome this, research has focused on pairing the TMA⁺ cation with larger, more complex anions to improve solubility. Salts like tetramethylammonium difluoro(oxalato)borate (TMADFOB) exhibit much higher solubility (≥ 2.0 M in PC) and have been shown to yield high gravimetric capacitance. The use of TMA⁺ salts with anions such as trifluoromethanesulfonate (B1224126) has also been explored for this reason. While this compound is not the most commonly cited example, its properties fit within the class of TMA⁺ salts with fluorinated anions investigated for EDLCs. The goal is to leverage the small size of the TMA⁺ cation while ensuring sufficient solubility and ionic conductivity for high performance.

Batteries and Fuel Cells

The demand for high-performance energy storage and conversion systems has driven research into novel electrolyte materials for batteries and fuel cells. This compound presents potential as an electrolyte component, primarily owing to the distinct electrochemical characteristics of its cation and anion.

The tetramethylammonium cation ([N(CH₃)₄]⁺) is the smallest quaternary ammonium cation. Its compact size is a significant advantage in electrochemical applications, particularly in devices like electric double-layer capacitors (EDLCs), which are related to battery technology. A smaller cation size can lead to a higher ion density at the electrode-electrolyte interface, potentially increasing the capacitance and energy storage capacity of the device. Research on various tetramethylammonium salts has highlighted their potential to enhance the performance of energy storage systems. While specific data for this compound is not extensively documented in publicly available research, the known properties of the TMA cation suggest its utility.

Table 1: Potential Contributions of Constituent Ions to Battery and Fuel Cell Performance

| Ion | Property | Potential Advantage in Energy Systems |

| Tetramethylammonium (TMA) | Smallest quaternary ammonium cation | Increased ionic packing at electrode surfaces, potentially leading to higher capacitance. |

| High charge density | Can influence ion transport properties within the electrolyte. | |

| Trifluoroacetate (TFA) | Fluorinated anion | Enhanced thermal and electrochemical stability of the electrolyte. |

| Weakly coordinating | Can promote the mobility of the charge-carrying cation (e.g., Li⁺ in lithium-ion batteries). |

It is important to note that the synergistic effect of the TMA cation and TFA anion in the specific salt, this compound, requires further dedicated research to fully elucidate its performance characteristics in batteries and fuel cells.

Functionalization of Supramolecular Assemblies

Supramolecular assemblies are complex chemical systems in which molecular components are held together by non-covalent interactions. The functionalization of these assemblies is crucial for tailoring their properties for specific applications, such as drug delivery, catalysis, and sensing. This compound can play a role in this field through the interactions of its constituent ions.

The tetramethylammonium cation can act as a guest molecule within the cavities of host molecules in supramolecular systems, such as calixarenes and cyclodextrins. Its small size and positive charge allow it to form stable complexes with these macrocyclic hosts. This guest-host interaction can be used to control the assembly and disassembly of larger supramolecular structures. For instance, the encapsulation of TMA cations can influence the conformation of the host molecule, thereby altering its properties and function.

The trifluoroacetate anion can also influence the formation and stability of supramolecular assemblies. Anions can interact with host molecules through hydrogen bonding and other non-covalent forces, and they can also affect the self-assembly of cationic or amphiphilic molecules through electrostatic interactions and by influencing the properties of the solvent. The trifluoroacetate anion's ability to participate in these interactions can be exploited to direct the formation of specific supramolecular architectures.

While direct application of this compound for the functionalization of supramolecular assemblies is not widely reported, the principles of supramolecular chemistry suggest its potential utility. For example, it could be used to introduce charged centers into a neutral supramolecular structure or to template the formation of a particular assembly.

Table 2: Potential Roles of Constituent Ions in Supramolecular Functionalization

| Ion | Interaction Type | Potential Application in Supramolecular Assemblies |

| Tetramethylammonium (TMA) | Guest-host interactions | Templating the formation of specific host-guest complexes; controlling the conformation of macrocyclic hosts. |

| Electrostatic interactions | Stabilizing anionic supramolecular structures. | |

| Trifluoroacetate (TFA) | Hydrogen bonding | Directing the self-assembly of molecules with complementary hydrogen bond donors. |

| Ion-pairing | Influencing the aggregation behavior of cationic amphiphiles. |

Further research is necessary to explore the specific applications of this compound in the deliberate functionalization of supramolecular assemblies and to harness the combined effects of its cationic and anionic components.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of tetramethylammonium (B1211777) trifluoroacetate (B77799) applications is intrinsically linked to the development of more efficient, cost-effective, and sustainable synthetic methodologies. Current research focuses on moving beyond traditional multi-step processes, which often involve halide-based intermediates, towards more direct and atom-economical routes.

One promising approach is the one-step synthesis of quaternary ammonium (B1175870) salts containing specific anions. google.com This method involves the reaction of a carbonic acid diester, an amine salt, and a catalyst, potentially allowing for the direct incorporation of the trifluoroacetate anion and avoiding less desirable intermediates. google.com Another area of exploration is the direct alkylation of tertiary amines with reagents like methyl trifluoromethanesulfonate (B1224126), which has proven effective for synthesizing triflate ionic liquids and could be adapted for trifluoroacetates. mdpi.com These solvent-free approaches are not only more environmentally friendly but also tend to produce higher purity products with quantitative yields. mdpi.com

Future research will likely focus on:

Catalyst Development: Designing highly active and selective catalysts for the direct quaternization of trimethylamine (B31210) with a trifluoroacetate source.

Process Intensification: Utilizing technologies such as flow chemistry to improve reaction efficiency, reduce waste, and enable safer, continuous production.

Alternative Reagents: Investigating greener and more readily available trifluoroacetyl sources to replace traditional reagents.

| Synthetic Strategy | Potential Advantages | Research Focus |

| One-Step Catalytic Synthesis | Atom economy, reduced waste, cost-effectiveness | Catalyst design, reaction optimization |

| Direct Alkylation (Solvent-Free) | High purity, quantitative yields, reduced environmental impact | Adapting triflate synthesis methods |

| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design, integration with purification |

Exploration of New Catalytic Applications and Design Principles

Quaternary ammonium salts are well-established as phase-transfer catalysts (PTCs), facilitating reactions between reagents in immiscible phases by transferring anions. tcichemicals.comtcichemicals.comacs.org The unique combination of the small, symmetric tetramethylammonium cation and the weakly coordinating trifluoroacetate anion suggests potential for novel catalytic activities.

Future research is directed towards exploring its use in a wider range of organic transformations. The trifluoroacetate anion, derived from the strong trifluoroacetic acid, can influence the reactivity and selectivity of catalytic processes. eurekaselect.comresearchgate.net Research into trialkylammonium salts has shown their versatility in various synthetic applications, including methylation and cross-coupling reactions, highlighting the potential for divergent reactivity based on the salt's components. nih.gov

Key research avenues include:

Asymmetric Catalysis: Designing chiral variants of the cation to be used in asymmetric phase-transfer catalysis for the synthesis of enantiomerically pure compounds.

Organocatalysis: Investigating the role of the trifluoroacetate anion in activating substrates or stabilizing intermediates in metal-free catalytic cycles.

Dual-Role Catalysis: Exploring systems where both the cation and the anion participate actively in the catalytic transformation, offering unique mechanistic pathways.

Tailored Ionic Liquid Designs for Specific Industrial and Academic Challenges

Tetramethylammonium trifluoroacetate is classified as an ionic liquid (IL), a class of salts with low melting points that are valued for their negligible vapor pressure, high thermal stability, and tunable properties. alfa-chemistry.com The ability to modify both the cation and the anion allows for the design of ILs with specific properties tailored for particular applications. rsc.orgmdpi.com

The design of novel ionic liquids is a highly active area of research. By systematically changing functional groups on the anion or cation, properties such as viscosity, polarity, and solvent behavior can be precisely tuned. rsc.org For instance, the conformational flexibility of the anion can significantly impact the fluidity and ion diffusion coefficients of the resulting IL. rsc.org Research on various ammonium-based ILs shows that interactions like hydrogen bonding and van der Waals forces, influenced by the anion's structure, play a crucial role in determining the liquid's physical properties. bohrium.com

Future research will likely focus on:

Task-Specific ILs: Modifying the tetramethylammonium cation or substituting the trifluoroacetate anion to create ILs for specific tasks, such as CO2 capture, biomass processing, or as specialized electrolytes.

Property Prediction: Using computational models to predict the physicochemical properties of new IL designs before synthesis, accelerating the discovery of materials with desired characteristics.

Hybrid Materials: Incorporating this compound into polymer matrices or other materials to create hybrid systems with combined functionalities.

| Design Parameter | Tunable Property | Potential Application |

| Anion Flexibility | Viscosity, Ion Diffusion | Electrolytes, Reaction Media |

| Cation Structure | Polarity, Selectivity | Separations, Gas Capture |

| Functional Groups | Chemical Reactivity | Task-Specific Solvents, Catalysis |

Integration into Next-Generation Functional Materials and Devices

The unique properties of this compound as an ionic liquid make it a candidate for inclusion in a variety of advanced materials and devices. Ionic liquids are already being explored for applications in batteries, fuel cells, solar cells, and as lubricants and heat transfer fluids. alfa-chemistry.comresearchgate.net

The electrochemical stability of the trifluoroacetate anion and the tetramethylammonium cation is a key factor for their potential use in electrochemical devices like batteries and capacitors. The development of IL-based electrolytes is a major research focus, aiming to replace volatile and flammable organic solvents currently in use. researchgate.net Furthermore, the ability of quaternary ammonium salts to form stable structures and prevent microbial adhesion makes them interesting for the development of advanced coatings and functional surfaces. nih.gov

Emerging research directions include:

Electrolytes for Energy Storage: Optimizing the conductivity and electrochemical window of this compound-based electrolytes for use in next-generation lithium-ion batteries or supercapacitors.

Smart Materials: Developing stimuli-responsive materials where the ionic liquid component changes its properties in response to external triggers like temperature or an electric field.

Membrane Technology: Fabricating ion-conductive membranes incorporating this compound for applications in fuel cells or separation processes.

Synergistic Experimental and Computational Research Paradigms

The complexity of ionic liquids and their interactions at the molecular level necessitates a combined experimental and computational approach for deeper understanding and rational design. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable tools in this field. researchgate.net

Computational studies can provide detailed insights into ion-ion interactions, the structure of the liquid state, and the mechanisms of chemical reactions occurring within the ionic liquid medium. researchgate.net For example, quantum chemical calculations have been used to understand the nature of hydrogen bonding between ammonium cations and trifluoroacetate anions, which governs the macroscopic properties of the material. researchgate.net These theoretical predictions can then guide experimental work, leading to a more efficient and targeted research process. rsc.org The formation of stable adducts between quaternary ammonium cations and trifluoroacetate in the gas phase has been confirmed through a combination of mass spectrometry experiments and DFT calculations, revealing the fundamental nature of their interaction. shimadzu-webapp.eu

Future research will increasingly rely on this synergy to:

Elucidate Reaction Mechanisms: Using computational modeling to understand the role of this compound in catalytic reactions, providing a basis for catalyst improvement.

Screen New Materials: Employing high-throughput computational screening to identify promising new ionic liquid structures for specific applications before undertaking laborious experimental synthesis and testing.